

comparing biological activity of 1-(1-Boc-piperidin-4-yl)piperazine derivatives

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Compound of Interest

Compound Name: *1-(1-Boc-piperidin-4-yl)piperazine hydrochloride*

Cat. No.: *B1341747*

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A Comparative Guide to the Biological Activity of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of a series of N-acyl piperazine derivatives, offering supporting experimental data and methodologies to inform research and development in medicinal chemistry. The following sections detail the cytotoxic effects of these compounds on various cancer cell lines, the experimental protocols used to determine their activity, and a visualization of a key signaling pathway often implicated in cancer progression.

Data Presentation: Anticancer Activity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

The following table summarizes the 50% growth inhibition (GI50) values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against a panel of human cancer cell lines.^[1] Lower GI50 values indicate greater potency.

Compound ID	R Group	HUH7 (Liver) GI ₅₀ (µM)	MCF7 (Breast) GI ₅₀ (µM)	HCT116 (Colon) GI ₅₀ (µM)	KATO-3 (Gastric) GI ₅₀ (µM)	MFE-296 (Endometrial) GI ₅₀ (µM)
5a	4-Cl	1.63	1.03	1.48	3.42	2.71
5b	4-F	1.81	1.15	1.53	3.88	2.94
5c	4-OCH ₃	2.25	1.39	1.89	4.12	3.15
5d	4-Br	1.72	1.09	1.51	3.56	2.83
5e	4-CH ₃	2.11	1.32	1.77	4.01	3.06
5f	4-Ph	3.15	2.01	2.54	5.23	4.11
5g	2,4-diF	1.93	1.22	1.61	3.97	3.01

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a-g)[1]

The synthesis of the target compounds was achieved through a nucleophilic substitution reaction. 1-(4-chlorobenzhydryl)piperazine was reacted with various substituted benzoyl chlorides in the presence of a base. The resulting products were purified by column chromatography and converted to their hydrochloride salts. The identity and purity of the compounds were confirmed by elemental analyses, infrared (IR) spectroscopy, and proton nuclear magnetic resonance (¹H NMR) spectroscopy.

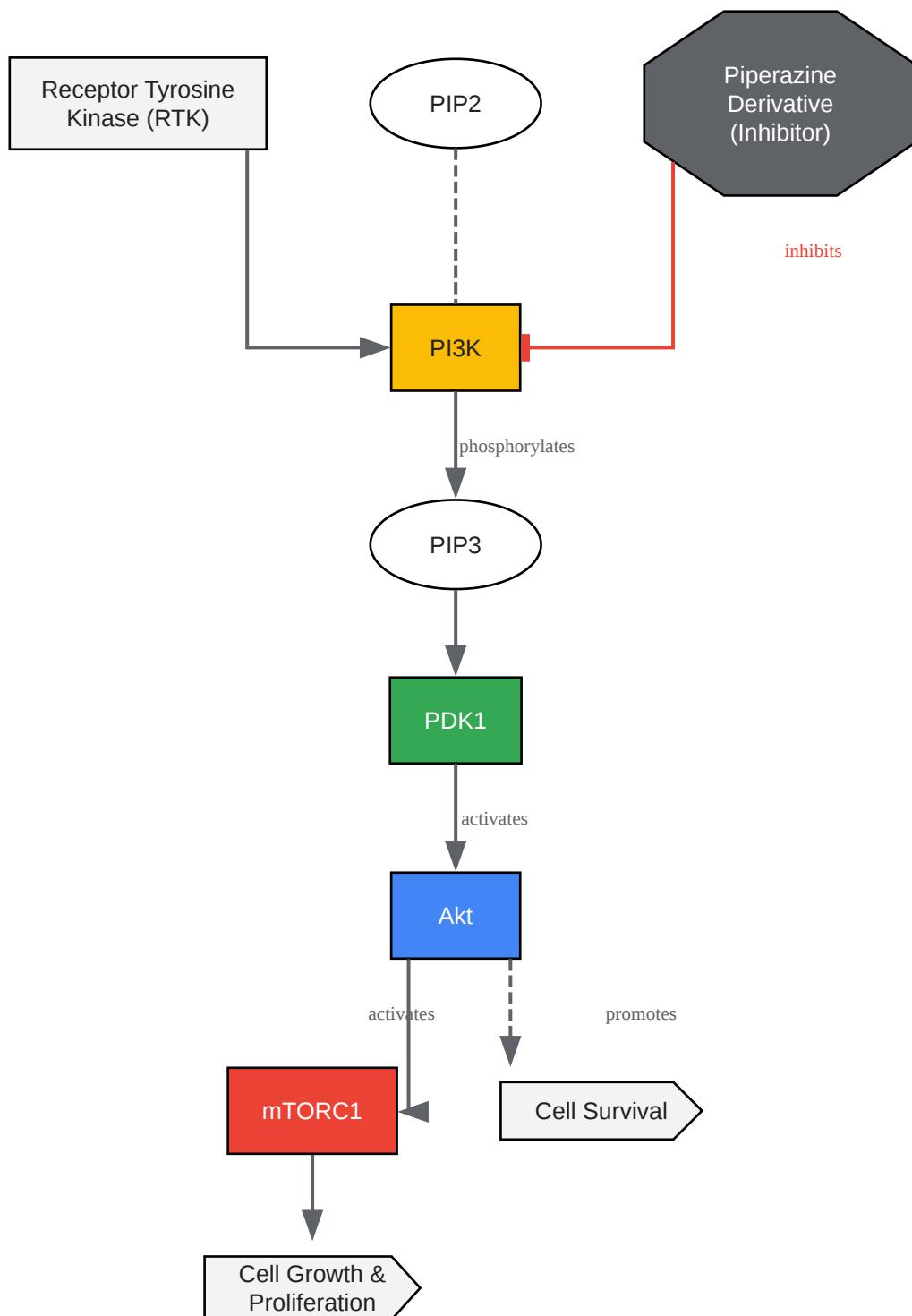
Cytotoxicity Analysis by Sulforhodamine B (SRB) Assay[1]

The cytotoxic activity of the synthesized compounds was determined using the sulforhodamine B (SRB) assay.

- Cell Plating: Cancer cell lines were seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells were then treated with various concentrations of the piperazine derivatives and incubated for a further 48 hours.
- Cell Fixation: Following incubation, the cells were fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells were stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.
- Absorbance Measurement: The unbound dye was washed away, and the protein-bound dye was solubilized with a 10 mM Tris base solution. The absorbance was measured at 515 nm using a microplate reader.
- Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualization of a Relevant Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer. Piperazine derivatives have been investigated as inhibitors of this pathway.



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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

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References

- 1. mdpi.com [mdpi.com]
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